molecular formula C5H3BrFNO B1443521 2-Bromo-5-fluoropyridin-4-ol CAS No. 1196152-88-1

2-Bromo-5-fluoropyridin-4-ol

Cat. No.: B1443521
CAS No.: 1196152-88-1
M. Wt: 191.99 g/mol
InChI Key: FMIJSVNNAUFAAC-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoropyridin-4-ol is a chemical compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, characterized by the presence of bromine and fluorine atoms at the 2 and 5 positions, respectively, and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoropyridin-4-ol typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-amino-5-fluoropyridine with hydrobromic acid (HBr) and liquid bromine at low temperatures, followed by diazotization using sodium nitrite (NaNO2) in an aqueous medium .

Industrial Production Methods: Industrial production methods for this compound are not widely reported. the general approach involves large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoropyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Sodium Nitrite (NaNO2): Used in diazotization reactions.

    Hydrobromic Acid (HBr) and Liquid Bromine: Used in bromination reactions.

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoropyridin-4-ol involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. These atoms can undergo substitution and coupling reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Properties

IUPAC Name

2-bromo-5-fluoro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIJSVNNAUFAAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744334
Record name 2-Bromo-5-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196152-88-1
Record name 2-Bromo-5-fluoropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluoropyridin-4-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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